GSK-340

Epigenetics Bromodomain BET

GSK-340 is a small-molecule inhibitor of the bromodomain and extra-terminal domain (BET) family. It is a potent and selective inhibitor of the second bromodomain (BD2) of the BET proteins BRD2, BRD3, BRD4, and BRDT, with pKd values ranging from 7.49 to 8.18.

Molecular Formula C26H31N3O2
Molecular Weight 417.5 g/mol
Cat. No. B15569279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK-340
Molecular FormulaC26H31N3O2
Molecular Weight417.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H31N3O2/c1-18(31)29-24-9-8-21(19-10-12-27-13-11-19)14-25(24)28(16-26(29)20-6-7-20)15-22-4-2-3-5-23(22)17-30/h2-5,8-10,14,20,26-27,30H,6-7,11-13,15-17H2,1H3/t26-/m1/s1
InChIKeyARWMKZDWGIOCEU-AREMUKBSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

GSK-340 Procurement Guide: A Selective BET BD2 Inhibitor for Immunomodulation Research


GSK-340 is a small-molecule inhibitor of the bromodomain and extra-terminal domain (BET) family [1]. It is a potent and selective inhibitor of the second bromodomain (BD2) of the BET proteins BRD2, BRD3, BRD4, and BRDT, with pKd values ranging from 7.49 to 8.18 . Its discovery and characterization, stemming from a fragment-based lead optimization program, are detailed in a primary research paper by Law et al. (2018) [1]. GSK-340 is specifically developed as an in vitro tool compound to dissect the biological functions specific to the BD2 domain, distinct from pan-BET inhibition .

Why Pan-BET or Non-Selective Inhibitors Cannot Replace GSK-340


Substituting GSK-340 with a pan-BET inhibitor (e.g., JQ1, I-BET762) or a BD1-selective inhibitor fails to provide equivalent biological insight or experimental outcomes. Pan-BET inhibitors indiscriminately block both BD1 and BD2 domains across all BET family members, leading to broad transcriptional changes and significant toxicity [1]. In contrast, BD2-selective inhibition, as demonstrated by GSK-340, uncouples anti-inflammatory and immunomodulatory effects from the anti-proliferative and toxic effects associated with pan-BET inhibition [2]. Therefore, using a non-selective compound introduces confounding variables and obscures the specific contribution of BD2 to a given phenotype, invalidating any study aiming to specifically interrogate BD2 biology.

Quantitative Differentiation of GSK-340 Against Comparators


Intra-BET BD2 Selectivity Profile of GSK-340 vs. RVX-208

GSK-340 demonstrates high and balanced affinity across the BD2 domains of all four BET family members (BRD2, BRD3, BRD4, BRDT), as indicated by its pKd values . In comparison, the first-generation BD2 inhibitor RVX-208 (apabetalone) exhibits a more restricted selectivity profile, primarily targeting BRD2 and BRD3 over BRD4 [1]. This makes GSK-340 a more suitable pan-BD2 probe for experiments where effects across the entire BET BD2 family are being interrogated.

Epigenetics Bromodomain BET BD2-selectivity

BD2 vs. BD1 Selectivity Comparison: GSK-340, RVX-208, and ABBV-744

GSK-340 exhibits significant selectivity for the BD2 domain over the BD1 domain. A direct comparison of its BD2/BD1 selectivity ratio with those of RVX-208 and the more advanced clinical compound ABBV-744 [1] provides a clear framework for selecting the appropriate tool compound for a given study.

Epigenetics Bromodomain BET BD2-selectivity Chemical Probe

Functional Immunomodulatory Activity in Primary Human Cells

GSK-340 potently inhibits the release of the pro-inflammatory cytokine MCP-1 (CCL2) in a physiologically relevant cellular model . This functional activity confirms that its BD2-selective binding translates into a measurable anti-inflammatory effect in primary human cells.

Immunology Inflammation Cytokine MCP-1 BET

Designation as a Fit-for-Purpose In Vitro Chemical Probe

GSK-340 is explicitly characterized and recommended as an in vitro tool compound due to its high metabolic clearance [1]. This is a key differentiator from other BD2 inhibitors like ABBV-744 and RVX-208, which are optimized for in vivo studies and are in clinical development [2]. This clear application guidance allows researchers to select the most appropriate compound for their experimental system.

Chemical Biology Tool Compound In Vitro Epigenetics Bromodomain

Recommended Application Scenarios for GSK-340


In Vitro Dissection of BD2-Specific Inflammatory Signaling

Use GSK-340 to specifically interrogate the role of the BET BD2 domain in LPS-induced inflammatory responses, as demonstrated by its potent inhibition of MCP-1 release in human PBMCs [1]. This is ideal for mechanistic studies aiming to decouple BD2-mediated immunomodulation from the broader transcriptional and toxic effects associated with pan-BET inhibition.

Target Engagement Studies for BD2-Selective Probe Development

Employ GSK-340 as a reference standard and positive control in biochemical assays (e.g., TR-FRET, SPR) to validate the target engagement and quantify the BD2 selectivity of novel BET inhibitors. Its well-characterized pKd and pIC50 values for all BET BD2 domains provide a reliable benchmark for new compounds [1].

Comparative Tool Compound in Epigenetic Reader Domain Research

Utilize GSK-340 in a panel with a pan-BET inhibitor (e.g., JQ1) and a BD1-selective inhibitor to generate a comprehensive, domain-specific phenotype profile in cell-based assays. This allows researchers to attribute observed biological effects to specific bromodomain functions, as GSK-340's activity is restricted to the BD2 domain [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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